The synthesis of diSPhMC-Asn-Pro-Val-PABC-MMAE involves several key steps, primarily utilizing solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the assembly of the peptide backbone through stepwise addition of amino acids to a solid support. The use of a maleimide-based linker allows for site-specific conjugation to cysteine residues on antibodies via Michael addition reactions. This method provides a high degree of control over the conjugation process, ensuring that the resulting ADC maintains its structural integrity and functionality .
The technical details of this synthesis include:
The molecular formula of diSPhMC-Asn-Pro-Val-PABC-MMAE is , with a molecular weight of 1587.00 g/mol. The structure features:
This structural configuration is critical for its function as an ADC linker, allowing for the effective delivery of MMAE to cancerous tissues while minimizing off-target effects .
diSPhMC-Asn-Pro-Val-PABC-MMAE undergoes several chemical reactions that are essential for its functionality:
The mechanism of action for diSPhMC-Asn-Pro-Val-PABC-MMAE centers around its role in ADCs:
This mechanism highlights how diSPhMC-Asn-Pro-Val-PABC-MMAE enhances the therapeutic index of MMAE by ensuring its release occurs selectively in malignant tissues .
The physical properties of diSPhMC-Asn-Pro-Val-PABC-MMAE include:
Chemical properties relevant to its function include its stability in human plasma and susceptibility to enzymatic cleavage by cathepsin B, which ensures effective drug release within cancerous cells while maintaining stability during circulation .
diSPhMC-Asn-Pro-Val-PABC-MMAE is primarily utilized in:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: